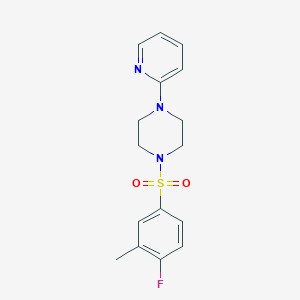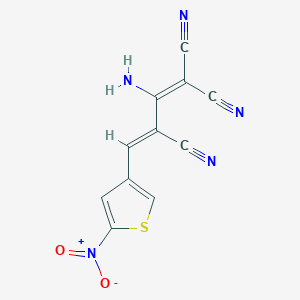![molecular formula C18H16N2O3 B222780 (Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid CAS No. 160282-16-6](/img/structure/B222780.png)
(Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid, also known as MPPM, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound is a hydrazone derivative of pyruvic acid and has been found to exhibit various pharmacological activities.
Mechanism of Action
The mechanism of action of (Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tumor invasion and metastasis. It has also been found to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates inflammation and immune responses.
Biochemical and Physiological Effects:
(Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes. (Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid has been shown to have a low toxicity profile and to be well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
(Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a low toxicity profile and can be used at relatively high concentrations in cell culture experiments. However, (Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for its preparation. It also has a short half-life in vivo, which may limit its therapeutic potential.
Future Directions
There are several future directions for the research on (Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid. One area of interest is the development of (Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid analogs with improved pharmacological properties. Another area of interest is the investigation of the potential of (Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid as a therapeutic agent for various diseases, including cancer, arthritis, and neurodegenerative disorders. The use of (Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid in combination with other drugs or therapies is also an area of interest for future research. Additionally, the elucidation of the mechanism of action of (Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid and its downstream signaling pathways is an important area of research that could lead to the development of novel therapeutic strategies.
Synthesis Methods
The synthesis of (Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid involves the reaction of 2-acetyl-1-methyl-1H-indene-3-carboxylic acid hydrazide with 2-methylbenzaldehyde in the presence of glacial acetic acid. The resulting product is then purified using column chromatography to obtain the pure (Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid compound. The synthesis method of (Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
(Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. (Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid has been shown to inhibit the growth of human breast cancer cells, prostate cancer cells, and lung cancer cells. It has also been found to reduce inflammation in animal models of arthritis and to protect against oxidative stress-induced damage.
properties
CAS RN |
160282-16-6 |
|---|---|
Product Name |
(Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid |
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
(Z)-4-[(2E)-2-[(2-methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C18H16N2O3/c1-13-7-5-6-10-15(13)18(14-8-3-2-4-9-14)20-19-16(21)11-12-17(22)23/h2-12H,1H3,(H,19,21)(H,22,23)/b12-11-,20-18+ |
InChI Key |
YCZVLDKFTUFDHP-ZQXPJFHISA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C(=N/NC(=O)/C=C\C(=O)O)/C2=CC=CC=C2 |
SMILES |
CC1=CC=CC=C1C(=NNC(=O)C=CC(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=CC=C1C(=NNC(=O)C=CC(=O)O)C2=CC=CC=C2 |
synonyms |
(Z)-3-[[[(2-methylphenyl)-phenyl-methylidene]amino]carbamoyl]prop-2-en oic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



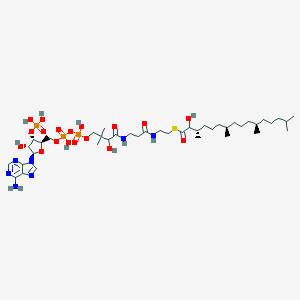
![methyl 2-[(1R,3R,4R)-6-[(4R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4,9-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate](/img/structure/B222744.png)
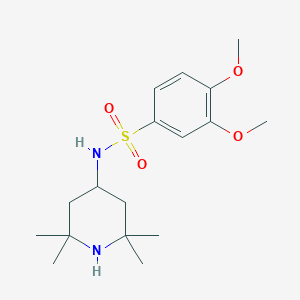

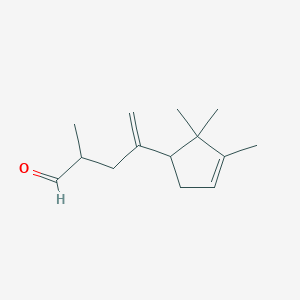
![[(5Z,8E,13Z)-1,11,21-Trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2,2-dimethylpropanoate](/img/structure/B222777.png)
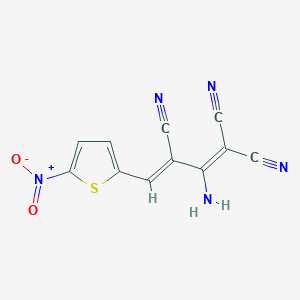
![Methyl (1R,2S,6R,8S,9R,13S,14S,15R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,12-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B222805.png)



![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222917.png)
